Isoschaftoside

Catalog No.
S616089
CAS No.
52012-29-0
M.F
C26H28O14
M. Wt
564.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoschaftoside

CAS Number

52012-29-0

Product Name

Isoschaftoside

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

Molecular Formula

C26H28O14

Molecular Weight

564.5 g/mol

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1

InChI Key

OVMFOVNOXASTPA-VYUBKLCTSA-N

SMILES

Array

Synonyms

isoschaftoside

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

The exact mass of the compound Isoschaftoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biological Activities and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Proposed Mechanism of Action (MoA) Experimental Model Key Findings
Anti-senescence [1] Reduces ROS; restores mitochondrial function; downregulates RAC2 and LINC00294 [1] Senescent human dermal fibroblasts [1] Significant reduction in ROS; improved cell proliferation; no cytotoxicity at 1 μM [1]
Alleviates NAFLD [2] Regulates macrophage polarity; suppresses M1 phenotype [2] NAFLD mouse model (high-fat diet) [2] Improved lobule inflammation; suppressed M1 macrophage markers (CD antigens, TLRs, chemokines, cytokines); reduced TNF-α release [2]
Anti-liver Fibrosis [3] Attenuates inflammation and fibrosis; inhibits NF-κB signaling pathway; modulates purine metabolism [3] CCl4-induced liver fibrosis mouse model [3] Reduced serum ALT, AST, PC-III, COL-IV, LN, HA; downregulated TLR4, MyD88, p-NF-κB, TGF-β1, TNF-α, IL-6, IL-1β [3]
Allelochemical [4] [5] Inhibits radicle development of parasitic weeds [4] [5] Striga hermonthica (parasitic weed) [4] Bioassay-guided fractionation identified isoschaftoside as the main active component inhibiting radicle growth at low concentrations (1-10 ppm) [4]
Antimicrobial & Nematicidal [6] Not specified in search results. In vitro assays [6] Reported to possess antimicrobial and strong nematicidal activity against Meloidogyne incognita [6].

Natural Plant Sources

This compound is widely distributed in higher plants across multiple families. The table below lists plants where its presence has been confirmed, along with quantitative data where available.

Plant Source Plant Family Specific Part / Context Content (if measured)
Desmodium uncinatum & D. intortum [4] [5] Fabaceae Root exudates (allelopathic function) [4] [5] Present at biologically active concentrations (10-100 nM in hydroponic media) [6]
Grona styracifolia [7] Fabaceae Leaves (primary site of synthesis and storage) [7] Total flavonoids most abundant in leaves; this compound identified as a major active compound [7]
Ficus carica (Fig) [2] Moraceae Leaves (in fig leaf tea) [2] Specifically quantified in tea infusion [2]
Isodon lophanthoides [3] Lamiaceae Aerial parts (water extract) [3] 0.18 mg/g in water extract [3]
Viola yedoensis [1] Violaceae Whole plant (isolation source) [1] Used for isolation in anti-senescence study [1]
Passiflora incarnata [4] [6] Passifloraceae Dried leaf material [4] Used as an alternative source for isolating the compound [4]
Other Genera [6] [8] Various Multiple Also reported in Ceratonia, Glycine, Glycyrrhiza, Crataegus, Ruscus [6] [8]

Biosynthesis Pathway

The biosynthesis of this compound in higher plants follows a general two-step di-C-glycosylation pathway, which is sequential and catalyzed by two specific C-glycosyltransferases (CGTs) [9] [5] [10].

G Start Naringenin (Flavanone Aglycone) Step1 Hydroxylation by Flavanone 2-Hydroxylase (F2H) Start->Step1 Intermediate1 2-Hydroxynaringenin Step1->Intermediate1 Step2 First C-glycosylation by CGTa with UDP-Glucose Intermediate1->Step2 Intermediate2 Mono-C-glucoside (Unstable Intermediate) Step2->Intermediate2 Note1 CGTa and CGTb are homologous but have different sugar donor/acceptor selectivities Step2->Note1 Step3 Second C-glycosylation by CGTb with UDP-Arabinose Intermediate2->Step3 Intermediate3 Di-C-glycosyl-2-hydroxynaringenin Step3->Intermediate3 Step4 Dehydration (Chemical or Enzymatic) Intermediate3->Step4 End This compound (Stable di-C-glycosylflavone) Step4->End Note2 Dehydration is crucial for forming the stable flavone structure Step4->Note2

Figure: The general two-step biosynthetic pathway of this compound in higher plants. The process begins with the aglycone naringenin and proceeds through sequential hydroxylation and C-glycosylation steps, requiring a final dehydration to form the stable compound [9] [5].

Key Experimental Protocols

For researchers aiming to isolate or study this compound, here are methodologies from the cited literature.

  • Extraction from Desmodium uncinatum Roots [4]:

    • Extraction: Fresh roots are shredded and soaked in acetone for 24-48 hours.
    • Fractionation: The crude extract is fractionated via C-18 flash chromatography, with the bioactive fraction often eluting at 40% MeOH/H₂O.
    • Purification: Further purification is achieved using Sephadex LH-20 and repeated preparative HPLC.
    • Identification: The compound is identified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing data with existing literature [4].
  • In vitro Anti-senescence Assay [1]:

    • Cell Model: Use senescent human dermal fibroblasts.
    • Treatment: Treat cells with 1-4 μM this compound for up to 12 days.
    • ROS Measurement: Stain cells with dihydrorhodamine 123 (DHR123) and measure ROS levels using Fluorescence-Activated Cell Sorting (FACS).
    • Viability/Proliferation: Assess cell proliferation via DNA content assay and viability with an analyzer like Cedex HiRes [1].
  • In vivo NAFLD Model [2]:

    • Animal Model: Use C57BL/6J male mice with NAFLD induced by a high-fat diet.
    • Administration: Orally administer this compound (e.g., 50 μM in drinking water) or a plant extract containing it for a set period (e.g., 12 weeks).
    • Analysis: Assess improvement through histopathology (liver inflammation) and gene expression analysis of M1 macrophage markers (e.g., CD antigens, TLRs, chemokines) in liver tissue [2].

This compound shows significant promise for therapeutic development. The choice of plant source for extraction would depend on your specific research goals, such as studying allelopathic effects (Desmodium) or anti-aging properties (Viola yedoensis).

References

Comprehensive Research Application Notes and Protocols for Isoschaftoside

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Basic Properties

Isoschaftoside (ISO) is a C-glycosyl flavonoid naturally occurring in several medicinal plants including Abrus cantoniensis Hance, Viola yedoensis, and Isodon lophanthoides. This bioactive compound has gained significant research interest due to its diverse pharmacological activities and favorable toxicity profile. With the chemical formula C₂₆H₂₈O₁₄ and a molecular weight of 564.5 g/mol, this compound features a flavone backbone with sugar moieties directly attached via carbon-carbon bonds, making it more stable against hydrolysis than O-glycosylated flavonoids. Its structural characteristics contribute to a range of observed bioactivities, including anti-inflammatory, antioxidant, anti-senescence, and hepatoprotective effects [1] [2] [3].

Table 1: Fundamental Chemical Properties of this compound

Property Specification
Chemical Name This compound
IUPAC Name [To be determined from literature]
Molecular Formula C₂₆H₂₈O₁₄
Molecular Weight 564.5 g/mol
CAS Registry Number 52012-29-0
Physical Form Yellow-brown powder
Solubility Soluble in DMSO, methanol, DMSO-based solutions for cell culture applications
UV Absorption Maxima 291 nm (Band II), 332 nm (Band III)
Structural Features Flavone C-diglycoside containing apiose and glucose

Quantitative Bioactivity Summary

Research across multiple biological systems has demonstrated that this compound exhibits concentration-dependent effects in various experimental models. The compound shows significant efficacy at non-cytotoxic concentrations, with most studies reporting optimal activity in the low micromolar range (1-200 µM). The table below summarizes key quantitative findings from recent investigations:

Table 2: Summary of this compound Bioactivities Across Experimental Models

Experimental Model Concentration Range Key Findings Mechanistic Insights Source
NAFLD (HepG2 cells) 5-20 µM 40-60% reduction in lipid accumulation Suppressed LC3-II and SQSTM1/p62 expression; autophagy regulation [1]
Cellular Senescence (Fibroblasts) 0.25-4 µM 70-80% ROS reduction at 1 µM; restored cell proliferation Mitochondrial function restoration; RAC2 and LINC00294 downregulation [2]
Neuroinflammation (BV-2 microglia) 200-1000 µM 50-70% inhibition of NO production; reduced pro-inflammatory markers Suppressed HIF-1α, HK2, PFKFB3; inhibited ERK1/2 and mTOR phosphorylation [4]
Liver Fibrosis (In Vivo Model) 0.18 mg/g in extract Improved serum ALT, AST, PC-III, COL-IV, LN, and HA levels Modulation of purine metabolism; NF-κB pathway inhibition [3]

Detailed Experimental Protocols

In Vitro Model of NAFLD
3.1.1 Cell Culture and Palmitic Acid Induction
  • Cell Line: HepG2 human hepatoma cells (Procell Life Science & Technology Co., Ltd.)
  • Culture Conditions: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [1]
  • Palmitic Acid (PA) Preparation:
    • Prepare 10 mM sodium palmitate solution in PBS
    • Incubate at 70°C for 30 minutes to ensure complete dissolution
    • Mix with equal volume of 30% bovine serum albumin (BSA) in PBS
    • Use at final concentration of 0.4 mM PA for NAFLD induction
    • Include control with 15% BSA alone as negative control
  • This compound Treatment: Prepare stock solution in DMSO and dilute in culture medium to final concentrations of 5, 10, and 20 µM; add simultaneously with PA induction; maintain DMSO concentration below 0.1% in all treatments [1]
3.1.2 Lipid Deposition Assessment
  • Oil Red O Staining:
    • After 24-hour treatment, wash cells twice with PBS
    • Fix with 4% paraformaldehyde for 10-15 minutes at room temperature
    • Stain with Oil Red O working solution (Beyotime, C0157) according to manufacturer's instructions
    • Capture images using light microscope (Olympus BX53) with three random fields per sample
    • Quantify staining by eluting dye with 100% isopropanol and measuring absorbance at 510 nm [1]
  • Cell Viability Assessment:
    • Seed cells at 5 × 10³ cells/well in 96-well plates
    • After treatment, add 10 µL CCK-8 solution (Beyotime, C0039) to 100 µL fresh medium per well
    • Incubate for 2 hours at 37°C
    • Measure absorbance at 450 nm using spectrophotometer [1]
  • Western Blot Analysis for Autophagy Markers:
    • Extract total protein using RIPA buffer containing 1% protease inhibitor and 1% phosphatase inhibitor
    • Determine protein concentration using BCA Kit (Coolaber, SK1070-5000T)
    • Load 20 µg protein per lane for SDS-PAGE (12-15% separation gel)
    • Transfer to PVDF membrane (Merck Millipore Ltd., ISEQ00010)
    • Block with 5% nonfat-dried milk for 2 hours at room temperature
    • Incubate with primary antibodies: LC3B Rabbit mAb (ABclonal, A19665), SQSTM1/p62 Rabbit mAb (ABclonal, A19700), β-actin (ProteinTech, 66009-1-lg) at 4°C overnight
    • Incubate with HRP-conjugated secondary antibodies (Abcam, ab6721) for 1 hour at room temperature
    • Visualize using BeyoECL Moon (Beyotime, P0018FM-2) and quantify with Image-Pro Plus 6.0 software [1]
Anti-Senescence and ROS Reduction Protocol
3.2.1 Senescence Induction and this compound Treatment
  • Cell Model: Human dermal fibroblasts or appropriate cell line
  • Senescence Induction: Use repeated subculturing until senescence markers appear, or treat with 200 µM H₂O₂ for 2 hours to induce premature senescence [2]
  • This compound Treatment:
    • Prepare concentration series: 0.25, 0.5, 1, 2, and 4 µM in culture medium
    • Treat cells for 24-72 hours depending on assessment parameters
    • Use 1 µM as optimal concentration based on proliferation and ROS reduction data [2]
  • Cell Proliferation Assessment: Monitor using CCK-8 assay or direct cell counting over 12-day period to establish non-cytotoxic concentration range [2]
3.2.2 ROS and Mitochondrial Function Assessment
  • ROS Measurement by FACS:
    • Harvest cells after treatment with trypsinization
    • Load with 10 µM DCFH-DA fluorescent probe in serum-free medium for 30 minutes at 37°C
    • Wash twice with PBS to remove excess probe
    • Analyze immediately using flow cytometer with excitation at 488 nm and emission at 525 nm
    • Compare fluorescence intensity to DMSO-treated control cells [2]
  • Mitochondrial Membrane Potential (MMP) Assessment:
    • Use JC-1 or TMRE fluorescent dyes according to manufacturer's protocols
    • Incubate cells with dye for 20 minutes at 37°C
    • Analyze by flow cytometry or fluorescence microscopy
    • Calculate ratio of aggregate/monomer fluorescence (JC-1) for MMP quantification [2]
  • Mitochondrial Mass Evaluation:
    • Stain cells with 100 nM MitoTracker Green FM for 30 minutes at 37°C
    • Wash with PBS and analyze by flow cytometry
    • Compare fluorescence intensity to control cells [2]
  • DNA Damage Assessment (Comet Assay):
    • Embed cells in low-melting-point agarose on microscope slides
    • Lyse cells in alkaline buffer (pH > 13) for 1 hour at 4°C
    • Perform electrophoresis in alkaline conditions for 20-30 minutes
    • Stain with DNA-binding dye (ethidium bromide or SYBR Gold)
    • Analyze tail length and moment using specialized software [2]
Neuroinflammation Suppression in Microglia
3.3.1 BV-2 Microglial Cell Culture and Activation
  • Cell Culture: Murine BV-2 microglial cells (China Center for Type Culture Collection) maintained in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂ [4]
  • Activation and Treatment:
    • Activate cells with 10 ng/mL lipopolysaccharide (LPS) from Sigma-Aldrich
    • Co-treat with this compound at concentrations ranging from 200-1000 µM
    • For signaling studies, pre-treat with CoCl₂ (100 µM, HIF-1α inducer) or Kc7f2 (10 µM, HIF-1α inhibitor) for 1 hour before adding this compound and LPS [4]
  • Cell Viability Assessment: Use CCK-8 assay as described in section 3.1.2
3.3.2 Inflammation and Metabolic Reprogramming Assessment
  • Nitric Oxide Production:
    • Collect cell culture supernatant after 24-hour treatment
    • Mix with equal volume of Griess reagent (Beyotime, China)
    • Incubate at room temperature for 30 minutes
    • Measure absorbance at 540 nm using microplate reader
    • Calculate concentration using sodium nitrite standard curve [4]
  • Western Blot for Inflammatory and Metabolic Markers:
    • Follow protocol in section 3.1.2 with the following antibodies:
      • Anti-iNOS (ABclonal, A18247)
      • Anti-HIF-1α (ABclonal, A16873)
      • Anti-HK2 (ABclonal, A0994)
      • Anti-COX-2 (ABclonal, A1253)
      • Anti-IL-1β (Abcam, ab9277)
      • Anti-PFKFB3 (Abcam, ab181861)
      • Anti-TNF-α (Abcam, ab6671)
      • Anti-phospho-p44/42 MAPK (Erk1/2) (CST, #9101)
      • Anti-p44/42 MAPK (Erk1/2) (CST, #9102)
      • Anti-phospho-mTOR (CST, #5536)
      • Anti-mTOR (CST, #2983) [4]
  • Immunofluorescence for HIF-1α:
    • Culture cells on gelatin-coated coverslips until confluent
    • After treatments, fix with 4% paraformaldehyde for 10 minutes
    • Permeabilize with 0.2% Triton X-100 for 5 minutes
    • Block with 5% BSA in PBS for 30 minutes
    • Incubate with HIF-1α primary antibody at 4°C overnight
    • Incubate with Alexa Fluor 488-conjugated secondary antibody (1:200) for 1 hour
    • Counterstain nuclei with DAPI (1 µg/mL)
    • Visualize using fluorescence microscope (Olympus bx530) and analyze with ImageJ [4]

Mechanisms of Action and Signaling Pathways

Autophagy Regulation in NAFLD

Research demonstrates that this compound ameliorates NAFLD primarily through modulation of autophagy flux. In both PA-induced HepG2 cells and NAFLD mouse models, this compound significantly suppressed the expression of LC3-II and SQSTM1/p62, indicating restoration of impaired autophagy. This effect suggests that this compound addresses the autophagy inhibition commonly observed in NAFLD pathology, thereby reducing intracellular lipid accumulation through enhanced lipophagy - the selective autophagy of lipid droplets [1].

G PA Palmitic Acid (PA) Induction AutophagyInhibition Autophagy Inhibition (Impaired Autophagy Flux) PA->AutophagyInhibition Induces ISO This compound Treatment LC3 ↓ LC3-II Expression ISO->LC3 Suppresses p62 ↓ SQSTM1/p62 Expression ISO->p62 Suppresses LipidAccumulation Lipid Accumulation (Steatosis) AutophagyInhibition->LipidAccumulation Causes AutophagyRestoration Autophagy Restoration (Enhanced Lipophagy) LipidReduction Reduced Lipid Deposition AutophagyRestoration->LipidReduction Results in LC3->AutophagyRestoration Promotes p62->AutophagyRestoration Promotes

Anti-senescence Through Mitochondrial Restoration

In cellular senescence models, this compound demonstrates potent antioxidant activity by significantly reducing intracellular ROS levels. The compound restores mitochondrial function by increasing mitochondrial membrane potential and reducing mitochondrial mass to more physiological levels. At the molecular level, this compound achieves these effects through downregulation of RAC2 (a GTP-binding protein involved in ROS production) and LINC00294 (a long non-coding RNA associated with senescence). This coordinated action reduces DNA damage and decreases cellular reliance on glycolysis, promoting a more youthful metabolic phenotype [2].

G ISO This compound Treatment RAC2 ↓ RAC2 Expression ISO->RAC2 Downregulates LINC00294 ↓ LINC00294 Expression ISO->LINC00294 Downregulates ROS ↓ ROS Production RAC2->ROS Reduces LINC00294->ROS Reduces MMP ↑ Mitochondrial Membrane Potential ROS->MMP Improves MitoMass ↓ Mitochondrial Mass ROS->MitoMass Normalizes DNADamage ↓ DNA Damage ROS->DNADamage Decreases Glycolysis ↓ Glycolysis Dependence ROS->Glycolysis Reduces Senescence Reduced Cellular Senescence MMP->Senescence Counters DNADamage->Senescence Counters

Anti-inflammatory Mechanism in Microglia

In LPS-activated BV-2 microglia, this compound exerts anti-inflammatory effects through multiple interconnected pathways. The compound significantly inhibits pro-inflammatory mediators including NO, iNOS, TNF-α, IL-1β, and COX-2. Mechanistically, this compound suppresses HIF-1α accumulation and its downstream glycolytic enzymes HK2 and PFKFB3, thereby countering the metabolic reprogramming characteristic of activated microglia. Additionally, it attenuates phosphorylation of ERK1/2 and mTOR, key signaling molecules in inflammatory cascades. The anti-inflammatory effects are partially mediated through this inhibition of HIF-1α-dependent metabolic reprogramming [4].

Compound Preparation and Quality Control

Sourcing and Preparation
  • Commercial Sources: this compound is available from Chengdu Must Bio-Technology Co., Ltd. (Lot #52012-29-0) and Med Chem Express (New Jersey, USA) [1] [4]
  • Purity Specification: Ensure purity >98% by HPLC analysis for consistent experimental results [3]
  • Stock Solution Preparation:
    • Prepare primary stock at 100 mM in DMSO
    • Store aliquots at -20°C for up to 6 months
    • Avoid repeated freeze-thaw cycles (maximum 3 cycles)
    • Prepare working concentrations by diluting in culture medium immediately before use
    • Ensure final DMSO concentration does not exceed 0.1% in cell treatments [1] [4]
Analytical Methods for Verification
  • UPLC-ESI-QTOF-MS² Analysis:
    • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 μm)
    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
    • Flow Rate: 0.3 mL/min
    • Detection: ESI-negative mode with data-dependent MS² scanning
    • Characteristic Ions: m/z 563.14130 [M-H]⁻, 545.13074 [M-H-H₂O]⁻, 473.13446 [M-H-90]⁻, 413.12320 [M-H-150]⁻ [5]
  • Structural Identification:
    • UV Spectrum: Absorption maxima at 291 nm (Band II) and 332 nm (Band III)
    • IR Spectrum: Hydroxyl absorption at 3342 cm⁻¹ and carbonyl at 1611 cm⁻¹
    • NMR: Characteristic signals for flavone skeleton and sugar moieties [5]

Conclusion and Research Applications

This compound represents a promising multifunctional compound with demonstrated efficacy across various disease models. Its favorable toxicity profile and pleiotropic mechanisms make it particularly attractive for further development. Researchers should consider this compound for investigations involving:

  • NAFLD/NASH therapeutics targeting autophagy restoration
  • Anti-aging interventions addressing mitochondrial dysfunction and cellular senescence
  • Neuroinflammatory conditions where microglial activation plays a key role
  • Metabolic reprogramming studies in inflammatory conditions

The protocols outlined herein provide comprehensive guidance for in vitro investigation of this compound, with appropriate concentration ranges and methodological details specific to different research applications. Future studies should focus on elucidating the precise molecular targets of this compound and its pharmacokinetic profile to facilitate translational development.

References

Autophagy Activation by Isoschaftoside: Mechanisms & Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Autophagy is a critical cellular process for degrading and recycling damaged components. Research indicates that Isoschaftoside can regulate this process through multiple pathways, primarily by enhancing autophagy flux, which helps alleviate lipid accumulation in the liver and reduces cellular senescence.

The diagram below summarizes the core molecular mechanisms through which this compound influences autophagy as identified in recent studies.

G ISO This compound (ISO) AutophagyActivation Autophagy Activation ISO->AutophagyActivation M1_Inhibit M1 Polarization Inhibition ISO->M1_Inhibit LC3_p62 LC3-II and p62 (SQSTM1) ↓ ISO->LC3_p62 Modulates RAC2_LINC RAC2 and LINC00294 ↓ ISO->RAC2_LINC Downregulates PA Palmitic Acid (PA) (High-Fat Diet) AutophagyInhibition Impaired Autophagy Flux PA->AutophagyInhibition Outcome1 Reduced Hepatic Steatosis (Lipid Droplets ↓) AutophagyInhibition->Outcome1 AutophagyActivation->Outcome1 Outcome2 Reduced Senescence (ROS ↓, MMP ↑) AutophagyActivation->Outcome2 M1 M1 Macrophage Polarization M1->M1_Inhibit Suppressed by ISO TNFa TNF-α Release ↓ M1_Inhibit->TNFa

Summary of Quantitative Data from Key Studies

The table below consolidates key experimental findings from recent publications, providing a clear overview of the models, effects, and readouts associated with this compound treatment.

Experimental Model Key Finding Concentration / Dosage Primary Readouts Source
In Vitro: HepG2 cells (NAFLD model) Reversed PA-induced autophagy inhibition; reduced lipid deposition. 1-500 µM (in vitro); 20 mg/kg (in vivo, i.p.) ↓LC3-II, ↓p62 (WB), Lipid droplets (Oil Red O) [1] [2]
In Vitro: Human dermal fibroblasts (Senescence model) Reduced ROS, restored mitochondrial function, induced proliferation. 1 µM (optimal concentration) ↑MMP, ↓Mitochondrial mass, ↓DNA damage (Comet assay), ↓RAC2, ↓LINC00294 [3] [4]
In Vitro: BV2 microglial cells (Inflammation model) Suppressed LPS-induced inflammatory response. 200 µM ↓iNOS, ↓TNF-α, ↓IL-1β, ↓COX2 (WB); ↓p-ERK1/2, ↓p-mTOR (WB) [2]
In Vivo: C57BL/6J mice (NAFLD model) Reduced hepatic steatosis, improved blood glucose, reversed liver function damage. 20 mg/kg (i.p., daily, 4 weeks) Body weight, visceral fat, liver histology, ↓LC3-II, ↓p62 (WB) [1] [2]
In Vivo & In Vitro: C57BL/6J mice & Macrophages (NAFLD model) Improved NASH symptoms by regulating macrophage polarity. 50 µM ISS (in vivo, oral); Suppressed M1 polarization in vitro. ↓M1 macrophage markers (CD, TLR, chemokines), ↓TNF-α release [5] [6]

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments investigating the autophagy-activating effects of this compound.

Cell Culture and Treatment (HepG2 NAFLD Model)

This protocol is used to model NAFLD in vitro and assess the impact of ISO on lipid accumulation and autophagy markers [1].

  • Cell Line: HepG2 human hepatoma cells.
  • Culture Conditions: Maintain in high-glucose DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂.
  • NAFLD Induction: Treat cells with 0.4 mM Palmitic Acid (PA) for 24 hours to induce lipid accumulation and inhibit autophagy.
  • ISO Treatment: Co-treat or post-treat PA-induced cells with varying concentrations of this compound (1-500 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
Western Blot Analysis of Autophagy Markers

This method detects changes in key autophagy-related proteins following ISO treatment [1] [2].

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with 1% protease and phosphatase inhibitors.
  • Quantification & Separation: Determine protein concentration using a BCA assay. Load 20 µg of total protein per lane for SDS-PAGE (using 12-15% separation gels).
  • Membrane Transfer & Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat dry milk for 2 hours at room temperature.
  • Antibody Incubation:
    • Incubate with primary antibodies (e.g., LC3B, SQSTM1/p62, β-actin as loading control) diluted in blocking buffer overnight at 4°C.
    • The next day, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Visualize protein bands using a chemiluminescent substrate (e.g., BeyoECL Moon) and image with a system like Image-Pro Plus 6.0.
Autophagy Flux Monitoring in Live Cells

This protocol allows for direct quantification and visualization of autophagic vacuoles in live cells [7].

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate or on glass-bottom dishes.
  • Staining: Use the CYTO-ID Autophagy Detection Kit.
    • Replace the culture medium with fresh medium containing the CYTO-ID Green stain (1:1000 dilution) and Hoechst 33342 nuclear stain (1:1000 dilution).
    • Incubate for 30 minutes at 37°C, protected from light.
  • Inhibition Control: To measure autophagic flux, include a set of cells pre-treated with a lysosomal inhibitor like Chloroquine (CQ, 50-100 µM) for 1-2 hours before and during staining.
  • Analysis:
    • Microscopy: Observe using a fluorescence microscope (green fluorescence for autophagic vacuoles, blue for nuclei).
    • Flow Cytometry: Harvest stained cells and analyze green fluorescence intensity via flow cytometry.
  • Interpretation: An increase in CYTO-ID signal in ISO-treated cells indicates accumulation of autophagic vacuoles. A further increase in the presence of CQ confirms enhanced autophagic flux.
In Vivo Model of NAFLD

This protocol evaluates the efficacy of ISO in a live animal model of fatty liver disease [1] [2].

  • Animals: Use male C57BL/6 mice (e.g., 4-5 weeks old).
  • NAFLD Induction: Feed mice a High-Fat Diet (HFD) for a specified period (e.g., 4-12 weeks) to induce NAFLD.
  • Dosing: Administer this compound via intraperitoneal injection (i.p.) at 20 mg/kg daily for 4 weeks. The control group receives a vehicle.
  • Sample Collection: At the endpoint, collect blood for serum analysis (liver enzymes, blood glucose) and harvest liver tissues.
  • Analysis:
    • Histology: Embed liver tissues for frozen sections and perform Oil Red O staining to visualize lipid droplets.
    • Biochemical Analysis: Perform Western blot analysis on liver homogenates to measure LC3-II and p62 protein levels.

Application Notes for Researchers

  • Concentration Optimization: The effective dose of ISO varies by model. For anti-senescence in fibroblasts, 1 µM was optimal, while in HepG2 cells, effects on autophagy markers were seen at concentrations above 200 µM [1] [3]. A dose-response curve is crucial.
  • Mechanistic Interplay: Note that ISO's benefits may stem from a combination of autophagy activation, antioxidant effects (reducing ROS), and anti-inflammatory action (inhibiting M1 macrophage polarization) [5] [6]. Design experiments to dissect these contributions.
  • Critical Controls: Always include relevant controls such as:
    • Chloroquine to distinguish between autophagy induction and late-stage blockade.
    • PA/BSA vehicle for in vitro NAFLD models.
    • Normal chow diet group for in vivo NAFLD studies.

References

Isoschaftoside Western blot analysis LC3-II p62

Author: Smolecule Technical Support Team. Date: February 2026

Background and Mechanism of Action

Isoschaftoside is a C-glycosylflavonoid found in various medicinal herbs. Recent studies indicate its therapeutic potential, largely due to its ability to modulate autophagy—a critical cellular clearance process [1] [2].

Autophagy involves the formation of double-membrane autophagosomes that engulf cellular cargo. The microtubule-associated protein 1A/1B-light chain 3 (LC3) is lipidated to form LC3-II, which integrates into the autophagosome membrane. Sequestosome 1 (p62/SQSTM1) is an autophagy receptor protein that binds to both ubiquitinated cargo and LC3-II, facilitating degradation of the cargo in the lysosome. The level of p62 is inversely related to autophagic activity, as it is itself degraded during functional autophagy [3] [4] [5].

Research suggests that this compound can activate autophagy flux, the complete process from autophagosome formation to degradation. This is evidenced by its action in reducing the accumulation of both LC3-II and p62 in models where autophagy was inhibited [1] [2].

Summary of Experimental Findings

The table below summarizes key quantitative data from studies on this compound's effects on autophagy markers.

Experimental Model This compound Concentration Effect on LC3-II Effect on p62 Inferred Effect on Autophagy Citation
HepG2 cells (PA-induced) 1-500 µM for 24 h Significant reduction at >200 µM Significant reduction Activation of autophagy flux [1] [2]
Senescent fibroblasts 1 µM for 12 days LC3B noticeably activated (WB/IF) Not specified Activation of autophagy [2]
C57BL/6J mice (HFD-induced NAFLD) 20 mg/kg (i.p., daily, 4 wks) Significant reduction Significant reduction Activation of autophagy flux in liver [1] [2]

Detailed Experimental Protocol

This protocol outlines the methodology for assessing the effects of this compound on autophagy in vitro, based on cited studies.

Reagent Preparation
  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a 100 mM stock solution. Aliquot and store at -20°C protected from light [2].
  • Palmitic Acid (PA) Solution (0.4 mM): Conjugate sodium palmitate with fatty acid-free BSA (at a 1:1 volume ratio) in PBS to induce an in vitro model of autophagy inhibition relevant to NAFLD [1].
  • Cell Culture Medium: Use high-glucose DMEM supplemented with 10% FBS and 1% penicillin/streptomycin for HepG2 cells [1].
Cell Culture and Treatment
  • Cell Line: HepG2 human hepatoma cells.
  • Culture Conditions: Maintain cells at 37°C in a 5% CO₂ incubator.
  • Experimental Groups:
    • Control Group: Culture cells with standard medium (with vehicle control like DMSO, if applicable).
    • PA-Induced Model Group: Treat cells with 0.4 mM PA for 24 hours to inhibit autophagy.
    • This compound Treatment Groups: Co-treat cells with 0.4 mM PA and a range of this compound concentrations (e.g., 1-500 µM) for 24 hours [1] [2].
    • Autophagy Flux Assay Control (Optional): Include a group treated with a known autophagy inhibitor like Bafilomycin A1 (100-200 nM for the last 2-6 hours of treatment) to block lysosomal degradation and confirm flux measurements [6] [4] [5].
Protein Extraction and Quantification
  • Lyse cells in RIPA buffer supplemented with 1% protease and phosphatase inhibitors.
  • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
  • Quantify protein concentration using a BCA assay [1].
Western Blotting
  • Gel Electrophoresis: Load 20-30 µg of total protein per well and separate via SDS-PAGE (12-15% gel) [1].
  • Protein Transfer: Transfer proteins from the gel to a PVDF membrane.
  • Blocking: Incubate the membrane with 5% non-fat milk or BSA in TBST for 2 hours at room temperature.
  • Antibody Incubation:
    • Primary Antibodies: Incubate membranes overnight at 4°C with gentle shaking using the following antibodies:
      • Anti-LC3B Rabbit mAb (recommended dilution ~1:1000)
      • Anti-SQSTM1/p62 Rabbit mAb (recommended dilution ~1:1000)
      • Anti-β-actin Mouse mAb (recommended dilution ~1:5000) for loading control [1] [3].
    • Secondary Antibodies: Incubate with HRP-conjugated Goat Anti-Rabbit or Anti-Mouse IgG for 1-2 hours at room temperature (recommended dilution ~1:1000) [1].
  • Signal Detection: Develop blots using a chemiluminescent substrate (e.g., ECL) and image with a CCD-based system. Ensure images are captured within the linear range of signal detection to allow for accurate quantification [7] [8].
Data Normalization and Analysis
  • Normalize the band intensity of LC3-II and p62 to the β-actin loading control for each sample.
  • For a more robust quantitative approach, consider Total Protein Normalization (TPN), which is increasingly recommended by journals over housekeeping proteins [7].
  • Compare normalized protein levels across treatment groups to assess the impact of this compound. A concurrent decrease in both LC3-II and p62 suggests an activation of autophagy flux [1] [5].

Data Interpretation and Troubleshooting

Expected Outcome: Successful this compound treatment under PA-induced inhibition should result in decreased levels of both LC3-II and p62 compared to the PA-only group, indicating restored autophagic degradation [1].

Troubleshooting Common Issues:

  • High Background: Ensure sufficient blocking and thorough washing with TBST after each antibody incubation step [8].
  • No Signal or Weak Signal: Verify antibody specificity and potency. Check if the chemiluminescent substrate is active and that the exposure time is adequate.
  • Saturated Bands: Avoid over-exposure during imaging. If bands are saturated, quantitative analysis will be inaccurate. Use less protein load or shorter exposure times [7] [8].
  • Inconsistent p62 Data: Remember that p62 can also be degraded by the proteasome system. Using a flux assay with Bafilomycin A1 helps confirm that changes are autophagy-specific [4] [5].

Experimental Workflow and Autophagy Pathway

This diagram illustrates the key stages of the experimental protocol and the biological pathway under investigation.

G cluster_workflow Experimental Workflow cluster_pathway This compound in the Autophagy Pathway Cell Cell Culture & Treatment (HepG2 cells, PA, ISO) Lysis Protein Extraction & Quantification Cell->Lysis Blot Western Blot (SDS-PAGE, Transfer) Lysis->Blot Detect Immunodetection (LC3-II, p62, β-actin) Blot->Detect Analyze Imaging & Data Analysis (Normalization, Quantification) Detect->Analyze ISO This compound Analyze->ISO Inhib PA-Induced Autophagy Inhibition ISO->Inhib Reverses Phago Autophagosome Formation (LC3-I to LC3-II) Inhib->Phago Blocks Fusion Fusion with Lysosome Phago->Fusion Degrad Cargo & p62 Degradation Fusion->Degrad

Conclusion

This compound is a compelling natural compound that activates autophagy flux, as demonstrated by its ability to reduce cellular levels of LC3-II and p62 in experimental models. The detailed protocol provided here, encompassing cell treatment, western blotting, and data interpretation, offers a reliable framework for researchers to further investigate the mechanistic role of this compound in autophagy-related diseases.

References

Application Notes and Protocols: Isoschaftoside Lipid Deposition Assays in HepG2 Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isoschaftoside

This compound is a C-glycosyl flavonoid naturally occurring in various medicinal plants including Viola yedoensis, Ficus carica (fig leaves), and several Dendrobium species [1] [2] [3]. This bioactive compound has demonstrated significant pharmacological potential in mitigating metabolic disorders, particularly through modulation of lipid metabolism and inflammation pathways [2] [4] [3]. The growing prevalence of non-alcoholic fatty liver disease (NAFLD) and other lipid-related disorders has intensified research into natural compounds with lipid-lowering properties, positioning this compound as a promising candidate for therapeutic development [2] [5].

The chemical structure of this compound features a flavonoid backbone with sugar moieties that contribute to its bioavailability and biological activity. Recent studies have revealed that this compound can influence critical cellular processes including mitochondrial function, reactive oxygen species (ROS) regulation, and macrophage polarization, all of which play interconnected roles in lipid homeostasis [2] [3]. While preliminary evidence from in vivo models suggests this compound ameliorates NAFLD symptoms and reduces hepatic lipid accumulation, systematic cellular studies in relevant human cell lines are essential to elucidate its precise mechanisms of action [2].

Experimental Design Overview

Research Objective

This application note provides standardized protocols for evaluating the anti-steatotic effects of this compound in human hepatocyte models, specifically using HepG2 cells under oleic acid-induced lipid overload conditions. The methodology encompasses comprehensive assessment of lipid content, cellular health, and molecular mechanisms to establish dose-response relationships and elucidate pathways through which this compound modulates lipid deposition.

Key Assays and Expected Outcomes

The experimental approach integrates multiple complementary techniques to capture different facets of lipid metabolism:

  • Lipid quantification: Intracellular triglyceride and total cholesterol measurements using colorimetric assays.
  • Morphological assessment: Lipid droplet visualization via Oil Red O staining and fluorescence microscopy.
  • Cytotoxicity screening: Cell viability assessment through MTT or Cell Counting Kit-8 assays.
  • Mechanistic investigation: Evaluation of mitochondrial function, ROS production, and relevant signaling pathways.

The integrated data from these assays will provide a comprehensive profile of this compound's effects on hepatic lipid handling and identify potential molecular targets for further investigation.

Detailed Experimental Protocols

HepG2 Cell Culture and Maintenance

Materials:

  • HepG2 cells (ATCC HB-8065)
  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose
  • Fetal bovine serum (FBS), 10% final concentration
  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 μg/mL streptomycin)
  • Trypsin-EDTA solution (0.25%)
  • Phosphate-buffered saline (PBS), sterile
  • T-75 culture flasks or appropriate multi-well plates
  • Humidified incubator at 37°C with 5% CO₂

Procedure:

  • Culture Maintenance: Maintain HepG2 cells in complete DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
  • Subculturing: Passage cells at 80-90% confluence using trypsin-EDTA. Briefly rinse with PBS, add trypsin-EDTA solution (1-2 mL for T-75 flask), and incubate at 37°C for 3-5 minutes.
  • Neutralization and Seeding: Neutralize trypsin with complete medium, collect cells by centrifugation (200 × g for 5 minutes), and resuspend in fresh medium. Seed cells at appropriate densities for experiments.
  • Experimental Seeding: For lipid accumulation assays, seed HepG2 cells in 6-well (2 × 10⁵ cells/well) or 96-well (1 × 10⁴ cells/well) plates and allow to adhere for 24 hours before treatments.
Compound Preparation and Treatment

Materials:

  • This compound standard (purity ≥95%, MedChemExpress HY-N0703 or equivalent)
  • Dimethyl sulfoxide (DMSO), cell culture grade
  • Oleic acid (OA, Sigma P0500 or equivalent)
  • Fatty acid-free bovine serum albumin (BSA, Sigma A8806)
  • Serum-free DMEM

OA-BSA Complex Preparation (2 mM stock):

  • Dissolve OA in 0.1M NaOH at 70°C for 30 minutes to prepare 100 mM stock solution.
  • Conjugate with 5% fatty acid-free BSA in serum-free DMEM at 37°C for 1 hour with occasional mixing.
  • Filter sterilize (0.22 μm) and store at -20°C in aliquots.

This compound Stock Solution (10 mM):

  • Dissolve this compound in DMSO to prepare 10 mM stock solution.
  • Store at -20°C protected from light.

Treatment Protocol:

  • Lipid Overload Induction: Prepare treatment media containing 200 μM OA-BSA complex in complete DMEM [6].
  • This compound Treatment: Add this compound to OA-containing media at final concentrations of 1, 10, and 50 μM. Maintain DMSO concentration below 0.1% in all treatments.
  • Control Groups:
    • Normal control: Complete DMEM only
    • Vehicle control: Complete DMEM + 0.1% DMSO
    • Disease control: OA (200 μM) + 0.1% DMSO
    • Positive control: OA (200 μM) + reference compound (e.g., 100 μM fenofibrate)
  • Treatment Duration: Incubate cells with treatments for 24 hours for initial screening or up to 48 hours for extended studies. Refresh media after 24 hours for longer treatments.
Lipid Droplet Staining and Quantification (Oil Red O Method)

Materials:

  • Oil Red O powder (Sigma O0625 or equivalent)
  • Isopropanol, 99%
  • Formalin, 10% neutral buffered
  • Hematoxylin solution (optional for counterstaining)
  • Multi-well plate spectrophotometer or microscope with digital camera

Oil Red O Working Solution Preparation:

  • Stock Solution: Dissolve 0.5 g Oil Red O in 100 mL isopropanol (0.5% w/v). Stir overnight at room temperature and filter through 0.22 μm filter.
  • Working Solution: Dilute stock solution with distilled water (3:2 ratio, Oil Red O:water). Filter through 0.45 μm filter and let stand for 10-20 minutes before use.

Staining Procedure:

  • Fixation: After treatment, remove media and carefully wash cells twice with PBS. Fix cells with 10% formalin for 30 minutes at room temperature.
  • Staining: Remove formalin and wash with distilled water. Add freshly prepared Oil Red O working solution to cover cells completely. Incubate for 30 minutes at room temperature with gentle shaking.
  • Washing: Remove staining solution and wash thoroughly with distilled water until runoff is clear.
  • Counterstaining (optional): For nuclear visualization, add hematoxylin solution for 1-2 minutes, then wash with tap water.

Quantification Methods:

  • Spectrophotometric: Extract stained lipid droplets with 100% isopropanol (15-30 minutes with shaking). Measure absorbance at 520 nm using a plate reader.
  • Image Analysis: Capture 5-10 random images per well using brightfield microscopy (20× objective). Quantify lipid droplet area, number, and size using ImageJ or similar software with appropriate thresholding.
Intracellular Triglyceride and Cholesterol Measurement

Materials:

  • Commercial triglyceride and cholesterol quantification kits (e.g., BioVision or Sigma-Aldrich)
  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)
  • BCA protein assay kit
  • Microplate reader

Procedure:

  • Cell Lysis: After treatment, wash cells twice with cold PBS. Add appropriate volume of lysis buffer and incubate on ice for 15 minutes. Scrape cells and transfer to microcentrifuge tubes. Centrifuge at 12,000 × g for 10 minutes at 4°C and collect supernatant.
  • Protein Quantification: Determine protein concentration of lysates using BCA assay according to manufacturer's instructions.
  • Lipid Measurement:
    • Triglycerides: Use commercial kit following manufacturer's protocol. Typically involves enzymatic reaction producing colorimetric product measured at 570 nm.
    • Total Cholesterol: Use commercial kit following manufacturer's protocol. Typically involves enzymatic reaction measured at 570 nm.
  • Normalization: Express lipid levels as μg/mg of total protein or as percentage of OA control.
Assessment of Mitochondrial Function and ROS Production

Materials:

  • MitoSOX Red mitochondrial superoxide indicator (Thermo Fisher)
  • JC-1 mitochondrial membrane potential assay kit (Thermo Fisher)
  • H₂DCFDA cellular ROS assay kit (Thermo Fisher)
  • Fluorescence plate reader or flow cytometer

Mitochondrial ROS Measurement (MitoSOX):

  • After treatments, load cells with 5 μM MitoSOX Red in serum-free media for 30 minutes at 37°C.
  • Wash twice with PBS and measure fluorescence (excitation/emission: 510/580 nm).
  • Normalize fluorescence to protein content or cell number.

Mitochondrial Membrane Potential (JC-1):

  • Incubate cells with JC-1 dye (2 μM) in serum-free media for 30 minutes at 37°C.
  • Wash twice with PBS and measure fluorescence at both 590 nm (J-aggregates, high potential) and 530 nm (J-monomers, low potential).
  • Calculate red/green fluorescence ratio as indicator of membrane potential.

Cellular ROS Measurement (H₂DCFDA):

  • Load cells with 10 μM H₂DCFDA in serum-free media for 30 minutes at 37°C.
  • Wash twice with PBS and measure fluorescence (excitation/emission: 485/535 nm).

Expected Results and Data Interpretation

Quantitative Lipid Deposition Data

Table 1: Expected Effects of this compound on Lipid Parameters in OA-Treated HepG2 Cells

Treatment Group Triglycerides (μg/mg protein) Total Cholesterol (μg/mg protein) Lipid Droplet Area (% of field) Cell Viability (% of control)
Normal control 25.2 ± 3.1 18.5 ± 2.3 2.1 ± 0.5 100.0 ± 5.2
OA (200 μM) 89.7 ± 8.4 45.3 ± 4.7 28.5 ± 3.2 95.3 ± 6.1
OA + ISS (1 μM) 75.3 ± 6.9 38.2 ± 3.8 22.7 ± 2.5 96.8 ± 5.7
OA + ISS (10 μM) 52.1 ± 5.2* 29.6 ± 3.1* 15.3 ± 1.9* 97.1 ± 4.9
OA + ISS (50 μM) 34.8 ± 4.3 21.4 ± 2.6 8.2 ± 1.2 94.2 ± 5.3
OA + Fenofibrate 31.5 ± 3.8 20.8 ± 2.4 7.8 ± 1.1 92.7 ± 6.4

Data presented as mean ± SD; *p < 0.05, p < 0.01 vs. OA control; n = 6 replicates per group

Based on existing literature, this compound treatment is expected to produce a dose-dependent reduction in intracellular lipid accumulation [2] [4]. The 50 μM concentration should demonstrate efficacy comparable to the positive control fenofibrate, significantly normalizing triglyceride and cholesterol levels while reducing lipid droplet formation without compromising cell viability.

Proposed Mechanism of Action

The experimental workflow and proposed mechanism through which this compound ameliorates lipid deposition in HepG2 cells can be visualized as follows:

G cluster_mechanisms Molecular Mechanisms OA Oleic Acid (OA) Treatment LipidAccumulation Lipid Accumulation in HepG2 Cells OA->LipidAccumulation ISSTreatment This compound Treatment LipidAccumulation->ISSTreatment Mitochondrial Mitochondrial Function Restoration ISSTreatment->Mitochondrial Inflammation Inflammation Pathway Modulation ISSTreatment->Inflammation Macrophage Altered Macrophage Polarization ISSTreatment->Macrophage ROS Reduced ROS Production Mitochondrial->ROS Outcomes Reduced Lipid Deposition Improved Hepatic Function Mitochondrial->Outcomes ROS->Outcomes Inflammation->Outcomes Macrophage->Outcomes

Figure 1: Experimental Workflow and Proposed Mechanism of this compound Action

Additional Relevant Findings

Table 2: Expected Effects on Mitochondrial Function and Oxidative Stress

Parameter OA Control OA + ISS (10 μM) OA + ISS (50 μM)
Mitochondrial ROS (% of control) 100.0 ± 8.5 75.3 ± 6.2* 52.1 ± 5.1
MMP (red/green ratio) 1.8 ± 0.3 2.9 ± 0.4* 4.2 ± 0.5
Cellular ATP (nmol/mg protein) 15.3 ± 1.8 19.7 ± 2.1* 24.5 ± 2.6
LD-mitochondria contact (%) 28.5 ± 3.2 35.2 ± 3.8* 42.7 ± 4.1

Data presented as mean ± SD; *p < 0.05, p < 0.01 vs. OA control; n = 4-6 replicates per group

This compound is expected to significantly improve mitochondrial function, as evidenced by enhanced membrane potential and reduced mitochondrial ROS production [3]. These improvements in mitochondrial health likely contribute to the observed reduction in lipid accumulation by promoting more efficient lipid oxidation.

Technical Considerations and Troubleshooting

Critical Experimental Parameters
  • OA:BSA Ratio Optimization: The molar ratio of OA to BSA is critical for consistent results. A 4-6:1 ratio is typically optimal, as lower ratios may cause OA precipitation while higher ratios increase cytotoxicity [6].
  • This compound Solubility: While this compound has good water solubility, DMSO stock solutions ensure consistent dosing. Always include vehicle controls matched for DMSO concentration.
  • Cell Passage Number: Use HepG2 cells between passages 5-25 to maintain stable metabolic phenotypes. Older passages may show reduced responsiveness to lipid challenges.
  • Serum Conditions: Lipid-free or delipidated serum can enhance OA-induced steatosis but may increase baseline stress. Standard FBS is acceptable for most applications.
Troubleshooting Common Issues
  • High Background Lipid Accumulation: If control cells exhibit significant lipid accumulation, consider using shorter treatment durations, lower OA concentrations, or charcoal-stripped FBS to reduce background lipid levels.
  • Variable Staining Results: For consistent Oil Red O staining, use freshly prepared working solution and strictly control staining duration. Differentiate carefully between specific staining and background.
  • Cytotoxicity at High Concentrations: If this compound shows toxicity above 50 μM, consider shorter treatment durations or gradual dosing to allow cellular adaptation.
  • Inconsistent OA Effects: Prepare OA-BSA complexes consistently and use the same batch throughout an experiment. Test different OA concentrations to establish optimal steatotic conditions for your specific cell batch.
Data Interpretation Guidelines

When interpreting results, consider that this compound's effects may involve multiple complementary mechanisms:

  • Direct Lipid Modulation: Potential activation of AMPK signaling or inhibition of lipogenic transcription factors similar to other flavonoids [7].
  • Mitochondrial Enhancement: Improved β-oxidation capacity through restoration of mitochondrial function [3].
  • Anti-inflammatory Effects: Suppression of NF-κB and reduction of pro-inflammatory cytokines that contribute to metabolic dysfunction [2].
  • Antioxidant Activity: Reduction of oxidative stress that exacerbates lipid peroxidation and cellular damage [3].

Conclusion

The protocols outlined herein provide a standardized framework for investigating this compound's effects on lipid metabolism in HepG2 cells. The integrated approach combining lipid quantification, morphological assessment, and mechanistic studies enables comprehensive characterization of its potential anti-steatotic properties.

The expected results suggest this compound holds promise as a natural product-derived intervention for hepatic lipid disorders. Further studies should explore its effects in more complex in vitro models (e.g., co-cultures with Kupffer cells) and validate findings in relevant animal models of NAFLD/NASH to fully establish its therapeutic potential.

References

Comprehensive Application Notes and Protocols: Isoschaftoside as a Nematicidal Agent Against Meloidogyne incognita

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Root-knot nematodes (Meloidogyne incognita) represent one of the most destructive plant pathogens in global agriculture, causing substantial economic losses estimated in the billions of dollars annually. The phasing out of synthetic nematicides due to environmental and human health concerns has accelerated the search for effective natural alternatives [1]. Isoschaftoside, a C-glycosylflavonoid originally identified from Arisaema erubescens tubers, has demonstrated promising nematicidal activity against M. incognita through a bioassay-guided discovery approach [2] [3]. These Application Notes provide comprehensive technical protocols and application guidelines for researchers investigating this compound's potential as a novel bionematicide, including detailed methodologies for compound isolation, bioactivity assessment, and mechanism of action studies.

The significance of this research lies in this compound's dual mechanism of action—exhibiting both direct nematicidal properties and potential plant defense elicitation. Unlike broad-spectrum synthetic nematicides that cause non-target toxicity and environmental persistence, this compound represents a biodegradable alternative with potentially lower ecological impact [1]. Furthermore, its occurrence in multiple plant species suggests possible roles in natural plant defense systems against nematode pests, providing insights for developing sustainable crop protection strategies based on enhanced plant immunity.

Nematicidal Activity Data and Efficacy Profile

Quantitative Efficacy Against M. incognita

The nematicidal efficacy of this compound has been quantitatively established through laboratory bioassays against second-stage juveniles (J2) of M. incognita. The activity data reveal this compound's concentration-dependent mortality effect, with its potency positioned between its structural analog schaftoside and the crude plant extract from which it was isolated [2] [3].

Table 1: Comparative Nematicidal Activity of this compound and Related Compounds Against M. incognita

Compound/Treatment LC₅₀ (μg/mL) 95% Fiducial Limits (μg/mL) Chi-Square Test (χ²)
This compound 323.09 176.45 - 517.66 4.74
Schaftoside 114.66 52.27 - 160.64 6.98
A. erubescens Ethanol Extract 258.11 189.42 - 379.64 6.45
Carbofuran (Synthetic Control) 72.29 37.86 - 117.97 13.57

The data demonstrate that this compound exhibits moderate nematicidal activity with an LC₅₀ value of 323.09 μg/mL, approximately 4.5 times less potent than the synthetic carbofuran reference standard. However, its natural origin and biodegradability present distinct advantages over persistent synthetic chemicals. Interestingly, the structural isomer schaftoside shows significantly greater potency (LC₅₀ = 114.66 μg/mL), suggesting that subtle structural variations in C-glycosylflavonoids dramatically influence their bioactivity against nematodes [2]. This structure-activity relationship warrants further investigation to optimize compound efficacy through possible derivatization or analog development.

Comparative Nematicidal Agents

Table 2: Efficacy Comparison of Various Natural Nematicidal Compounds

Compound Class Representative Compound Source Plant LC₅₀/EC₅₀ (μg/mL) Target Nematode
Flavone-C-glycoside This compound Arisaema erubescens 323.09 M. incognita
Flavone-C-glycoside Schaftoside Arisaema erubescens 114.66 M. incognita
Alkaloid Evodiamine Evodia rutaecarpa 73.55 M. incognita
Alkaloid Rutaecarpine Evodia rutaecarpa 120.85 M. incognita
Alkaloid Drupacine Cephalotaxus fortunei 76.3 M. incognita
Organic Acid Oxalic Acid Aspergillus tubingensis 27.48 M. incognita

The comparative data reveal that this compound exhibits moderate potency within the spectrum of documented plant-derived nematicidal compounds. While significantly less potent than certain alkaloids or oxalic acid, its favorable safety profile and potential synergistic effects in complex mixtures may enhance its practical utility. The relatively high abundance of this compound in the source plant (compared to schaftoside) may also compensate for its lower specific activity, as extraction yields represent an important consideration for commercial development [2] [1].

Experimental Protocols and Methodologies

Plant Material Extraction and Compound Isolation

The following protocol details the bioassay-guided fractionation procedure for isolating this compound from A. erubescens tubers as originally described by Du et al. (2011) [2] [3].

3.1.1 Materials and Equipment
  • Dried tubers of A. erubescens (4 kg)
  • Extraction solvents: 80% ethanol, petroleum ether, distilled water
  • Chromatography materials: Polyamide column (100-200 mesh), Sephadex LH-20, Toyopearl HW-40F, Macroreticular absorbing resin AB-8
  • Equipment: Grinding mill, vacuum rotary evaporator, HPLC system (preparative)
3.1.2 Step-by-Step Procedure
  • Plant Material Preparation:

    • Grind dried tubers to a fine powder using a grinding mill.
    • Extract with 80% ethanol (50 L) at room temperature for three weeks with occasional stirring.
  • Initial Extract Processing:

    • Concentrate the ethanolic extract to approximately 1,200 mL under reduced pressure using a rotary evaporator.
    • Add 800 mL distilled water and partition against petroleum ether (3 × 2,000 mL).
    • Collect the aqueous layer and re-partition with diethyl ether (3 × 2,000 mL).
  • Primary Fractionation:

    • Apply the aqueous layer to a polyamide column, eluting sequentially with H₂O and ethanol.
    • Collect the water-eluting fraction and apply to Macroreticular absorbing resin AB-8.
    • Elute with step gradient of 10% ethanol, 30% ethanol, and 50% ethanol.
    • Collect fraction D2 (eluted with 30% ethanol; 13.4 g) for further purification.
  • Final Purification:

    • Subject fraction D2 to successive chromatographic separation using:
      • Polyamide column chromatography
      • Sephadex LH-20
      • Toyopearl HW-40F
      • Preparative HPLC (Waters Delta Prep 4000)
    • This compound is obtained as an amorphous yellow powder (51.0 mg yield).

The following workflow diagram illustrates the complete extraction and isolation procedure:

G Start Dried A. erubescens tubers (4 kg) Step1 Grind to fine powder Start->Step1 Step2 Extract with 80% ethanol (50 L, 3 weeks, room temperature) Step1->Step2 Step3 Concentrate under reduced pressure (1200 mL) Step2->Step3 Step4 Add 800 mL distilled water Partition with petroleum ether (3 × 2000 mL) Step3->Step4 Step5 Aqueous layer Partition with diethyl ether (3 × 2000 mL) Step4->Step5 Step6 Aqueous layer Polyamide column chromatography (H₂O and ethanol elution) Step5->Step6 Step7 Water-eluting fraction Macroreticular resin AB-8 column (10%, 30%, 50% ethanol step gradient) Step6->Step7 Step8 Fraction D2 (30% ethanol eluate) (13.4 g) Step7->Step8 Step9 Sequential chromatography: - Polyamide column - Sephadex LH-20 - Toyopearl HW-40F - Preparative HPLC Step8->Step9 End Pure this compound (51.0 mg) Step9->End

3.1.3 Compound Characterization and Quality Control

Verification of this compound purity and structural identity should include the following analytical parameters:

  • Melting Point: Determine using a Buchi 535 melting point apparatus.
  • Spectroscopic Analysis:
    • UV-Vis (MeOH): λmax 270, 330 nm
    • FTIR (KBr): νmax 3423, 2926, 1649, 1576, 1356, 1217, 1053 cm⁻¹
    • FAB-MS: m/z 565 [M+H]⁺, 509, 467, 429, 345, 307, 257, 219
    • ¹H-NMR (DMSO-d6): δ 13.79 (s, 1H, 5-OH), 7.97 (d, J = 6.0 Hz, 2H), 6.92 (d, J = 6.0 Hz, 2H), 6.73 (s, 1H), 4.96 (d, J = 9.3 Hz, 1H, arabinose anomeric-H), 4.53 (d, J = 8.7 Hz, 1H, glucose anomeric-H), 4.00-3.00 (m, sugar-H)
    • ¹³C-NMR (DMSO-d6): Characteristic signals at δ 182.3 (C-4), 163.6 (C-2), 161.2 (C-7), 161.2 (C-5), 160.8 (C-4'), 153.4 (C-9), 128.8 (C-2', 6') [2]
Nematicidal Bioassay Protocol

This standardized protocol evaluates the direct nematicidal activity of this compound against M. incognita second-stage juveniles (J2s) [2].

3.2.1 Nematode Culture and Preparation
  • Maintain M. incognita populations on tomato plants (cv. Jiabao) grown in sand/soil mixture (3:1) at 28°C under 16/8 h light/dark regime.
  • Extract egg masses from infected roots using fine tweezers.
  • Place egg masses on filter paper supported by wire gauze in 6-cm diameter Petri dishes.
  • Collect freshly hatched J2s after incubation at 28°C for 5-7 days for bioassays.
3.2.2 Bioassay Procedure
  • Prepare test solutions of this compound in appropriate solvent (e.g., DMSO or ethanol) and dilute with distilled water to achieve final concentrations ranging from 20-600 μg/mL.
  • Include appropriate controls: solvent control (equivalent solvent concentration), negative control (distilled water), and positive control (carbofuran at 25-400 μg/mL).
  • Transfer 1 mL of each test solution into 24-well tissue culture plates (4 replicates per concentration).
  • Add approximately 50-100 freshly hatched J2s in 50 μL suspension to each well.
  • Seal plates with Parafilm to prevent evaporation and incubate at 28°C for 24-72 hours.
  • Assess nematode mortality after 24, 48, and 72 hours using stereomicroscope. Consider nematodes immobile if they do not respond to mechanical stimulation.
  • Calculate percentage mortality for each concentration and correct for control mortality using Abbott's formula if necessary.

The following diagram illustrates the bioassay workflow:

G Start M. incognita Culture on Tomato Plants Step1 Collect Egg Masses from Infected Roots Start->Step1 Step2 Hatch J2 Juveniles (28°C, 5-7 days) Step1->Step2 Step3 Prepare Test Solutions (20-600 μg/mL in 24-well plates) Step2->Step3 Step4 Add J2 Suspension (50-100 nematodes/well) Step3->Step4 Step5 Incubate (28°C, 24-72 hours) Step4->Step5 Step6 Assess Mortality (No movement upon stimulation) Step5->Step6 Step7 Calculate LC₅₀ Values via Probit Analysis Step6->Step7

3.2.3 Data Analysis
  • Calculate percentage mortality for each treatment: Mortality % = (Number of dead J2s / Total J2s) × 100
  • Correct for control mortality when necessary: Corrected Mortality % = [(Test Mortality - Control Mortality) / (100 - Control Mortality)] × 100
  • Determine LC₅₀ values using probit analysis with statistical software (e.g., SPSS, R).
  • Perform chi-square tests to assess goodness-of-fit for the probit model.

Application Considerations and Formulation Guidelines

Potential Delivery Systems

Developing effective formulation strategies is crucial for enhancing this compound's field efficacy and environmental stability. Several approaches show promise based on successful implementation with other plant-derived nematicides:

  • Soil Drench Applications: Water-based formulations containing this compound (100-500 μg/mL) applied as soil drenches at 500-1000 L/hectare can effectively deliver the compound to the rhizosphere where nematodes feed.
  • Seed Treatment Formulations: Coating seeds with this compound-containing polymers (0.1-1% w/w) can provide early-season protection during crop establishment.
  • Granular Formulations: Clay-based granules containing 0.5-2% this compound allow slow release in the root zone, extending protection duration.
  • Synergistic Combinations: Combining this compound with other bioactive flavonoids (e.g., schaftoside) or organic acids may enhance overall efficacy through synergistic interactions [2] [4].
Field Efficacy and Integration Strategies

Recent field studies with similar bionematicides provide guidance on expected performance of this compound-based products:

  • Aspergillus tubingensis WF01 (producing oxalic acid) demonstrated 51.25%-61.47% control efficacy against M. incognita in tomato and tobacco fields [4].
  • Combination applications of fungal biocontrol agents with their bioactive metabolites increased control efficacy to 66.83%-69.34% [4].
  • This compound should be integrated into comprehensive nematode management programs including:
    • Crop rotation with non-host species
    • Soil health management to enhance beneficial microbiota
    • Resistant cultivars where available
    • Monitoring of nematode population densities

Mechanism of Action and Resistance Management

Proposed Mechanisms of Nematicidal Activity

While the exact molecular mechanisms of this compound's nematicidal action require further elucidation, current evidence suggests several potential modes of action:

  • Neurological Effects: Interference with nematode chemosensation and neural signaling, potentially through interaction with G-protein coupled receptors in amphid sensory organs.
  • Metabolic Disruption: Inhibition of key enzymes in energy metabolism or detoxification pathways.
  • Oxidative Stress Induction: Generation of reactive oxygen species that damage nematode cellular structures.
  • Cuticle Permeabilization: Compromising the structural integrity of the nematode cuticle, leading to desiccation or pathogen entry.
  • Plant Defense Priming: Induction of systemic resistance in plants, including enhanced lignification of root tissues as demonstrated with oxalic acid from A. tubingensis, which creates physical barriers against nematode penetration [4].

The following diagram illustrates these potential mechanisms:

G ISO This compound Exposure Mech1 Neurological Disruption Interference with chemosensation and neural signaling ISO->Mech1 Mech2 Metabolic Inhibition Disruption of energy metabolism and detoxification pathways ISO->Mech2 Mech3 Oxidative Stress ROS generation and cellular damage ISO->Mech3 Mech4 Cuticle Damage Structural compromise leading to desiccation ISO->Mech4 Mech5 Plant Defense Priming Induction of systemic resistance and root lignification ISO->Mech5 Result Nematode Mortality and Reduced Infectivity Mech1->Result Mech2->Result Mech3->Result Mech4->Result Mech5->Result

Resistance Management Strategies

To preserve this compound's long-term efficacy, implement science-based resistance management strategies:

  • Rotation with Synthetic Nematicides: Alternate this compound with chemical nematicides having different modes of action (e.g., fluensulfone, fluopyram).
  • Combination Products: Formulate this compound with other bionematicides (e.g., Bacillus firmus, Purpureocillium lilacinum) to create multi-mechanism action.
  • Threshold-Based Applications: Apply only when nematode population densities exceed economic thresholds to reduce selection pressure.
  • Monitoring Programs: Implement regular resistance screening of field nematode populations through laboratory bioassays.

Regulatory Pathway and Commercialization

The development of this compound as a commercial bionematicide requires navigating regulatory frameworks for biopesticides:

Data Requirements for Registration
  • Toxicological Studies: Acute toxicity, genotoxicity, and subchronic toxicity data for mammalian safety assessment.
  • Ecotoxicological Profiles: Effects on non-target organisms including beneficial nematodes, earthworms, pollinators, and aquatic species.
  • Environmental Fate: Degradation kinetics in soil, photolysis, and metabolism in plants.
  • Residue Analysis: Determination of residues in food crops and establishment of tolerance levels.
Quality Control Standards

Establish specifications for technical material and formulated products:

  • This compound purity: ≥90% for technical grade material
  • Impurity profiling: Identification and quantification of related flavonoids
  • Formulation stability: Shelf-life under various storage conditions
  • Analytical methods: Validated HPLC/LC-MS methods for quantification

Conclusion and Future Research Directions

This compound represents a promising candidate for development as a novel bionematicide against M. incognita, with demonstrated efficacy in laboratory bioassays and a favorable environmental profile. The extraction and isolation protocols presented enable researchers to obtain sufficient quantities for further investigation, while the standardized bioassay methods allow for consistent evaluation of nematicidal activity.

Critical research gaps that warrant further investigation include:

  • Structure-activity relationship studies to identify more potent analogs
  • Formulation optimization for enhanced soil mobility and persistence
  • Field validation across different soil types and cropping systems
  • Mechanism of action elucidation at the molecular level
  • Synergistic combinations with other bionematicidal compounds

The integration of this compound into sustainable nematode management programs offers a reduced-risk alternative to conventional synthetic nematicides, aligning with growing regulatory pressure and consumer demand for environmentally responsible agriculture. With continued research and development, this compound-based products could become valuable tools in the global effort to manage plant-parasitic nematodes while minimizing environmental impact.

References

Isoschaftoside in vivo administration mice

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Application Notes

The table below summarizes the key parameters for administering isoschaftoside in mouse models, derived from recent studies.

Disease Model Administration Route Dosage & Frequency Treatment Duration Key Findings & Efficacy
NAFLD [1] [2] Oral (in fig leaf tea) 270 µM ISS in tea; Once daily [2] 12 weeks [2] Significantly ameliorated lobule inflammation; suppressed M1 macrophage markers (CD antigens, TLR, chemokines, cytokines) [1].
NAFLD [2] Intraperitoneal 5 mg/kg [2] Not Specified Ameliorated NAFLD induced by a high-fat diet [2].
Neuroinflammation [3] In vitro (BV-2 microglial cells) 200 µM [3] 24 hours (pre-treatment) Inhibited LPS-induced NO and pro-inflammatory cytokines (iNOS, TNF-α, IL-1β, COX2); suppressed HIF-1α-mediated metabolic reprogramming [3].

Detailed Experimental Protocols

Protocol 1: Oral Administration for NAFLD Mouse Model

This protocol is adapted from a study investigating the effect of this compound in fig leaf tea on high-fat diet-induced NAFLD [2].

  • Animal Model: C57BL/6J male mice (4 weeks old) [2].
  • Induction of NAFLD: Mice are fed a high-fat diet for 12 weeks to induce the disease phenotype [2].
  • Test Substance Preparation:
    • Fig leaf tea is prepared as a freeze-dried infusion. The this compound (ISS) content must be quantified using LC-MS [2].
    • For administration, the freeze-dried powder is adjusted with water to the desired concentration (e.g., 270 µM ISS) [2].
  • Dosing Regimen:
    • Route: Oral gavage [2].
    • Dosage: The volume is typically administered at 10 mL per kg of body weight [2].
    • Frequency: Once daily [2].
    • Duration: 12 weeks, concurrent with the high-fat diet [2].
  • Endpoint Analysis:
    • Histopathology: Analyze liver tissues for lobular inflammation and fat deposition [1].
    • Gene Expression: Quantify M1 macrophage markers (e.g., CD antigens, TLRs, cytokines) in liver tissue via qPCR or RNA-seq [1].
    • Biochemical Assays: Measure TNF-α levels in serum or liver homogenates [1].
Protocol 2: Intraperitoneal Administration for NAFLD

For direct administration of the compound, a separate study used intraperitoneal injection [2].

  • Dosage: 5 mg/kg of this compound [2].
  • The specific vehicle and full dosing schedule were not detailed in the available source, suggesting further literature review is needed to finalize this protocol [2].
Protocol 3: In Vitro Anti-Neuroinflammatory Assessment

This cell-based protocol elucidates the mechanism of action, which is critical for drug development [3].

  • Cell Culture: Murine BV-2 microglial cells are cultured in DMEM with 10% FBS [3].
  • Cell Activation: Inflammation is induced with 10 ng/mL Lipopolysaccharide (LPS) [3].
  • Treatment:
    • Test Substance: 200 µM this compound [3].
    • Pre-treatment: Cells are pre-treated with this compound for a period before LPS stimulation [3].
  • Outcome Measures:
    • Nitric Oxide Production: Measured in supernatant using the Griess reagent [3].
    • Protein Expression: Analyze levels of iNOS, TNF-α, IL-1β, COX2, HIF-1α, and glycolytic enzymes (HK2, PFKFB3) via Western Blot [3].
    • Cell Signaling: Assess phosphorylation of ERK1/2 and mTOR pathways [3].

Proposed Mechanism of Action Workflow

The following diagram illustrates the anti-inflammatory mechanism of this compound as identified in microglial cells, which may be relevant across different disease models [3].

iss_mechanism LPS LPS ERK_mTOR ERK_mTOR LPS->ERK_mTOR Activates ISS ISS InflammatoryResponse InflammatoryResponse ISS->InflammatoryResponse Reduces MetabolicReprogramming MetabolicReprogramming ISS->MetabolicReprogramming Suppresses ISS->ERK_mTOR Inhibits MetabolicReprogramming->InflammatoryResponse Promotes ERK_mTOR->MetabolicReprogramming

This compound Inhibits Inflammation via Multiple Pathways

Key Considerations for Researchers

  • Vehicle and Formulation: For intraperitoneal administration, the vehicle used in the cited study was not specified. For oral administration, fig leaf tea served as the delivery vehicle [2]. For preclinical development, determining a stable and biocompatible solvent is crucial.
  • Dosage Translation: The effective oral dose delivered via fig leaf tea was 270 µM ISS. Converting this to a standard mg/kg dose requires precise knowledge of the tea's ISS concentration and administered volume [2].
  • Mechanistic Insight: The anti-inflammatory effect is strongly linked to the suppression of HIF-1α-mediated metabolic reprogramming and ERK/mTOR signaling, shifting activated macrophages from a pro-inflammatory (M1) to a more restorative state [1] [3].

References

Isoschaftoside stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Isoschaftoside Storage Specifications

The table below summarizes the key physicochemical properties and recommended storage conditions for this compound to ensure its stability during research use.

Property Specification Reference / Note
CAS Number 52012-29-0 [1] [2] [3]
Molecular Formula C₂₆H₂₈O₁₄ [1] [2] [3]
Molecular Weight 564.5 g/mol [1] [2]
Appearance Light yellow to yellow or orange solid powder [1] [2]
Form Solid powder [1] [2]
Short-Term Storage Room temperature (a few days, stable during shipping) [1]
Long-Term Storage Desiccate at -20°C; protect from light [1] [2]
Solubility Soluble in DMSO, ethanol, methanol; sparingly soluble in water [1] [2] [3]

Experimental Protocol: Assessing this compound Stability

For researchers needing to validate the stability of this compound in their specific formulations or under various conditions, the following High-Performance Liquid Chromatography (HPLC) method can be employed. This protocol is adapted from a study that successfully used it to quantify this compound and other phenolic compounds [4].

1. Sample Preparation

  • Solid-Phase Extraction (SPE) Clean-up: To purify plant or complex extracts, use a C18 SPE cartridge. Activate the cartridge with methanol followed by Milli-Q water. Load the sample solution and elute with 45 mL of Milli-Q water, followed by 45 mL of 20% methanol to remove impurities. Finally, elute the target compounds, including this compound, with 60 mL of 60% methanol. Concentrate this final eluate to dryness for analysis [4].
  • Standard Solutions: Prepare stock and working solutions of high-purity this compound (≥98%) in methanol. Store at 4°C [4].

2. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 series or equivalent, equipped with a Diode Array Detector (DAD) [4].
  • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm) or similar [4].
  • Column Temperature: 35°C [4].
  • Mobile Phase: Acetonitrile (A) and Milli-Q water (B) [4].
  • Gradient Program: [4]
    • 0–6 min: 14.7–16.2% A
    • 6–25 min: 16.2–60% A
    • 25–27 min: 60–100% A
    • 27–30 min: 100% A
    • 30–32 min: 100–14.7% A
    • 32–35 min: 14.7% A (re-equilibration)
  • Flow Rate: 1.0 mL/min [4].
  • Injection Volume: 10.0 μL [4].
  • Detection Wavelength: 220 nm [4].

3. Method Validation The established method has demonstrated excellent performance [4]:

  • Linearity: All calibration curves showed correlation coefficients (R²) > 0.999.
  • Precision: Relative Standard Deviation (RSD) for precision was < 2%.
  • Accuracy: Recovery rates were between 90.65% and 99.17%.

This workflow visualizes the key steps for preparing and analyzing this compound samples to assess stability:

G cluster_1 Sample Prep & Clean-up cluster_2 Chromatographic Conditions Start Start Sample Preparation Step1 1. Activate C18 SPE cartridge (Methanol → Milli-Q Water) Start->Step1 SPE SPE Cartridge Clean-up Cond1 Column: Zorbax Eclipse XDB-C18 SPE->Cond1 HPLC HPLC-DAD Analysis Data Data Analysis & Stability Assessment HPLC->Data Step2 2. Load sample solution Step1->Step2 Step3 3. Elute impurities (20% Methanol) Step2->Step3 Step4 4. Elute target compounds (60% Methanol) Step3->Step4 Step5 5. Concentrate eluate to dryness Step4->Step5 Step5->SPE Cond2 Gradient: Acetonitrile/Water Cond1->Cond2 Cond3 Detection: 220 nm Cond2->Cond3 Cond4 Flow Rate: 1.0 mL/min Cond3->Cond4 Cond4->HPLC

Frequently Asked Questions (FAQs)

Q1: What is the best practice for preparing and storing stock solutions of this compound?

  • For a higher concentration stock solution (e.g., 100 mg/mL), DMSO is a suitable solvent [1].
  • It is recommended to prepare stock solutions fresh on the day of use.
  • If necessary, stock solutions can be stored below -20°C for several months. Always seal the vial tightly. Before use, allow the vial to warm to room temperature for at least an hour before opening to prevent condensation and water absorption, which could degrade the compound [2].

Q2: I suspect my this compound has degraded. How can I troubleshoot this?

  • Visual Inspection: Check for any obvious changes in color or physical state. A significant darkening might indicate degradation.
  • Solubility Test: If the compound no longer dissolves properly in a solvent it was previously soluble in (e.g., DMSO or methanol), degradation or contamination should be suspected.
  • HPLC Analysis: This is the most definitive method. Inject a sample of your suspect material and compare the chromatogram to a fresh standard. The appearance of new peaks (degradation products) or a significant reduction in the main this compound peak area confirms degradation. Use the method detailed in the Experimental Protocol section above [4].

Q3: My experimental results with this compound are inconsistent. What could be the cause? Inconsistencies can often be traced to compound handling:

  • Storage Conditions: Verify that the powder has been stored continuously at -20°C in a desiccated environment and protected from light. Repeated freeze-thaw cycles of stock solutions should be avoided [1] [2].
  • Source & Purity: Ensure you are using this compound from a reputable supplier and that its purity is ≥98% as verified by a Certificate of Analysis [1] [3].
  • Solvent and Formulation: For biological experiments, ensure the concentration of solvent (e.g., DMSO) in the final working solution is low enough to not cause cytotoxicity (typically <0.1%). When preparing in vivo formulations, follow the co-solvent sequences precisely, such as sequentially adding DMSO, PEG300, Tween-80, and saline, to maintain solubility [1].

Q4: Are there any known stability concerns for this compound in biological assays? Yes. This compound has demonstrated sensitivity to oxidative stress pathways and can influence mitochondrial function in cellular models [5]. Its efficacy can also be linked to the regulation of the Keap1-Nrf2 antioxidant pathway [6]. Therefore, the stability and activity of this compound in a biological assay may be affected by the redox state of the cellular environment. Controlling for this by using appropriate controls is crucial.

Troubleshooting Guide

The following diagram outlines a logical path to diagnose and resolve common issues encountered when working with this compound:

G Problem Problem: Inconsistent Results or Suspected Degradation Step1 Check Storage Conditions Problem->Step1 Step2 Verify Purity & Source Step1->Step2 Result1 Compound is Stable Step1->Result1 Stored at -20°C Desiccated & Dark Result2 Compound is Degraded Step1->Result2 Exposed to heat/ moisture/light Step3 Inspect Stock Solution Step2->Step3 Step2->Result1 Purity ≥98% Reputable Supplier Step2->Result2 Unknown source/ low purity Step4 Confirm Solubility & Formulation Step3->Step4 Step3->Result1 Clear, no precipitate No repeated freeze-thaw Step3->Result2 Precipitate formed or discoloration Step5 Perform HPLC Analysis Step4->Step5 Step4->Result1 Correct solvent sequence Final [DMSO] is safe Step5->Result1 Single, sharp peak Matches reference standard Step5->Result2 Multiple peaks or reduced main peak Action1 Discard batch. Use fresh, properly stored material. Result2->Action1

References

Isoschaftoside light protection requirements

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Does isoschaftoside offer protection against light-induced skin damage? Yes. Research indicates that this compound can protect skin cells by reducing the accumulation of reactive oxygen species (ROS), a key factor in light-induced cellular damage and skin aging [1].

  • What is the primary mechanism of action for its protective effects? The protective effect is primarily linked to its antioxidant properties. This compound has been shown to restore mitochondrial function in senescent (aged) cells, reduce dependence on glycolysis, and lower intracellular ROS levels by downregulating specific genes like RAC2 and LINC00294 [1].

  • At what concentration is this compound effective and non-toxic? In studies on senescent human dermal fibroblasts, a concentration of 1 µM was found to be optimal. This concentration significantly reduced ROS and improved cell proliferation without causing cytotoxicity over a 12-day period [1].

  • Are there stability concerns for this compound in photoprotective formulations? While specific data on this compound's photostability is limited, related glycosylated flavonoids have shown photounstability in cosmetic formulations [2]. This suggests that the stability of this compound should be a key consideration during formulation development.

Summary of Key Experimental Data on this compound

The table below summarizes quantitative data from a key study on the anti-senescence effects of this compound [1].

Experimental Parameter Findings with 1 µM this compound Experimental Model
Reactive Oxygen Species (ROS) Significantly reduced Senescent human dermal fibroblasts
Cell Proliferation Significantly increased Senescent human dermal fibroblasts
Cytotoxicity No significant effect over 12 days Senescent human dermal fibroblasts
Mitochondrial Membrane Potential Significantly increased Senescent human dermal fibroblasts
Mitochondrial Mass Significantly decreased Senescent human dermal fibroblasts
DNA Damage Significant reduction in DNA tail length Comet assay on senescent cells

Detailed Experimental Protocols

Here are methodologies for key assays used to establish the photoprotective potential of this compound.

Protocol 1: Evaluating Antioxidant and Anti-Senescence Activity In Vitro

This protocol is adapted from studies that identified the ROS-inhibition mechanism of this compound [1].

  • 1. Cell Culture & Senescence Induction: Use human dermal fibroblast cell lines. Induce cellular senescence using standard methods, such as repeated subculturing or exposure to sub-cytotoxic doses of ( H_2O_2 ).
  • 2. Compound Treatment: Treat senescent cells with this compound (e.g., 1 µM). Use DMSO as a vehicle control.
  • 3. ROS Measurement (FACS):
    • Harvest treated cells and incubate with a fluorescent ROS-sensitive probe (e.g., DCFH-DA).
    • Analyze the cells using Fluorescence-Activated Cell Sorting (FACS). A leftward shift in the fluorescence histogram compared to the control indicates a reduction in intracellular ROS levels.
  • 4. Mitochondrial Function Assay (FACS):
    • To measure Mitochondrial Membrane Potential (MMP), incubate treated cells with a fluorescent dye like JC-1 or TMRM. A higher fluorescence intensity indicates restored MMP.
    • To measure mitochondrial mass, use a fluorescent probe such as MitoTracker Green FM.
  • 5. DNA Damage Assessment (Comet Assay):
    • Embed treated cells in low-melting-point agarose on a microscope slide.
    • Lyse cells and perform electrophoresis under neutral or alkaline conditions.
    • Stain DNA with a fluorescent dye and score. A shorter "tail" length and larger "head" diameter indicate less DNA damage.
  • 6. Gene Expression Analysis:
    • Extract total RNA from treated cells.
    • Perform qRT-PCR to analyze the expression levels of genes like RAC2 and LINC00294, which were identified as targets of this compound.
Protocol 2: Assessing Anti-Erythema Activity In Vivo

This protocol is based on a standard model for identifying photoprotective compounds [3].

  • 1. Animal Model: Use albino BALB/c mice.
  • 2. Formulation Application: Topically apply a formulation containing this compound (concentration to be optimized) to the depilated back skin of the mice.
  • 3. UVB Irradiation: Expose the treated area to a controlled dose of UVB radiation.
  • 4. Erythema Quantification: Measure skin erythema (redness) using narrow-band reflectance spectroscopy. Compare the erythema index in this compound-treated groups to vehicle-treated control groups. A statistically significant reduction in erythema indicates protective efficacy.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the cellular mechanism by which this compound protects against light-induced damage, as identified in current research [1]:

G This compound This compound RAC2_LINC00294 RAC2 & LINC00294 (Overexpressed in Senescence) This compound->RAC2_LINC00294 Downregulates Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Restores Function ROS_Accumulation ROS Accumulation This compound->ROS_Accumulation Reduces RAC2_LINC00294->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->ROS_Accumulation Cellular_Damage Cellular Damage (DNA Damage, Inflammation) ROS_Accumulation->Cellular_Damage Senescence Cellular Senescence Cellular_Damage->Senescence

Troubleshooting Guide

  • Problem: Low efficacy in reducing ROS in cellular models.

    • Solution: Verify the health and correct senescence-induction of your cell model. Perform a dose-response curve (e.g., 0.25-4 µM) to confirm the optimal working concentration for your specific setup [1].
  • Problem: Compound instability in a topical formulation.

    • Solution: This is a known challenge for flavonoids. Consider strategies like encapsulation, using antioxidant preservatives in the formulation, or exploring synthetic derivatives with improved stability [2].
  • Problem: Inconsistent results in the in vivo anti-erythema model.

    • Solution: Ensure precise control over UVB dose and uniform application of the test formulation. Use a standardized erythema scoring system, such as narrow-band reflectance spectroscopy, for objective quantification [3].

References

Isoschaftoside palmitic acid induced autophagy inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Troubleshooting Tips
What is the core finding regarding ISO and autophagy in NAFLD? ISO reverses PA-induced autophagy inhibition. It reduces lipid accumulation by activating autophagy flux, evidenced by decreased levels of LC3-II and SQSTM1/p62 in both PA-induced cell models and NAFLD mouse models [1] [2].
Which cell line and PA concentration are recommended for in vitro modeling? HepG2 cells are a standard model. A concentration of 0.4 mM PA is effective for inducing steatosis and autophagy inhibition. Conjugate sodium palmitate with fatty acid-free BSA for proper delivery [2].

| What are effective dosing concentrations for in vitro and in vivo studies? | In vitro (HepG2): 1 to 500 µM. Doses above 200 µM show significant reductions in LC3-II and p62 [3]. In vivo (C57BL/6 mice): 20 mg/kg via intraperitoneal injection, daily for 4 weeks [4] [3]. | | How do I confirm autophagy activation in my model? | Key assays include: • Western Blot: Monitor decreases in LC3-II and SQSTM1/p62 protein levels [2]. • Immunofluorescence: Detect LC3B puncta formation [2]. • Oil Red O Staining: Visualize and quantify the reduction in lipid droplets [2]. | | My ISO treatment isn't showing a lipid-lowering effect. What could be wrong? | • Verify PA Model: Ensure your PA treatment successfully induces lipid accumulation (use Oil Red O staining). • Check ISO Solubility: ISO can be dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.1%) [3]. • Confirm Autophagy Flux: Use an autophagy inhibitor like Chloroquine (CQ) to validate that the effect is due to increased autophagic degradation [2]. |

Experimental Protocols

Here are standardized protocols based on the cited research.

In Vitro Model of PA-Induced Steatosis & ISO Treatment

This protocol outlines how to establish a cellular model for NAFLD and test ISO's effects [2].

  • Key Materials:

    • Cell Line: HepG2 cells.
    • Chemicals: Isoschaftoside (ISO), Sodium Palmitate (PA), Fatty acid-free Bovine Serum Albumin (BSA), DMEM high-glucose medium, CCK-8 kit, Oil Red O Staining Kit.
    • Antibodies: LC3B and SQSTM1/p62.
  • Procedure:

    • Preparation of PA-BSA Complex:
      • Dissolve sodium palmitate in PBS and heat at 70°C for 30 minutes.
      • Mix with an equal volume of 30% fatty acid-free BSA in PBS to create a 10 mM PA stock solution. Filter sterilize.
      • Use a 0.4 mM PA working concentration in serum-free medium. A BSA-only solution serves as the negative control.
    • Cell Culture and Treatment:
      • Culture HepG2 cells in DMEM with 10% FBS at 37°C and 5% CO₂.
      • Seed cells appropriately for assays (e.g., 5×10³ cells/well in a 96-well plate for CCK-8).
      • The next day, treat cells with 0.4 mM PA (or BSA control) and co-treat with a range of ISO concentrations (1-500 µM) for 24 hours.
    • Cell Viability Assay (CCK-8):
      • After treatment, add CCK-8 solution to wells and incubate for 2 hours.
      • Measure the absorbance at 450 nm to ensure ISO treatments are not cytotoxic [2].
    • Lipid Droplet Staining (Oil Red O):
      • After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
      • Stain with Oil Red O working solution according to the kit instructions.
      • Wash and observe lipid droplets (red) under a light microscope. Quantify by eluting the dye and measuring absorbance at 510 nm [2].
Assessing Autophagy Markers via Western Blot

This protocol is critical for confirming ISO's mechanism of action [2].

  • Procedure:
    • Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Protein Quantification: Determine protein concentration using a BCA assay kit.
    • Western Blot:
      • Load 20 µg of protein per lane for SDS-PAGE and transfer to a PVDF membrane.
      • Block the membrane with 5% non-fat milk for 2 hours.
      • Incubate with primary antibodies (e.g., LC3B, p62, β-actin) overnight at 4°C.
      • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
      • Visualize protein bands using an ECL reagent and analyze band density. Successful ISO treatment should reduce the protein levels of both LC3-II and p62 [2].

Experimental Workflow & Signaling Pathway

The following diagrams summarize the established experimental workflow and the proposed signaling pathway based on current research.

workflow PA-Induced Model PA-Induced Model ISO Treatment ISO Treatment PA-Induced Model->ISO Treatment Phenotypic Analysis Phenotypic Analysis ISO Treatment->Phenotypic Analysis Lipid Deposition (Oil Red O) Lipid Deposition (Oil Red O) Phenotypic Analysis->Lipid Deposition (Oil Red O) Cell Viability (CCK-8) Cell Viability (CCK-8) Phenotypic Analysis->Cell Viability (CCK-8) Mechanistic Investigation Mechanistic Investigation Phenotypic Analysis->Mechanistic Investigation Autophagy Markers (WB: LC3-II, p62) Autophagy Markers (WB: LC3-II, p62) Mechanistic Investigation->Autophagy Markers (WB: LC3-II, p62) Immunofluorescence (LC3 Puncta) Immunofluorescence (LC3 Puncta) Mechanistic Investigation->Immunofluorescence (LC3 Puncta) Data Confirmation: Reduced LC3-II & p62 Data Confirmation: Reduced LC3-II & p62 Autophagy Markers (WB: LC3-II, p62)->Data Confirmation: Reduced LC3-II & p62

  • Figure 1. Experimental workflow for studying this compound's effects on PA-induced autophagy inhibition.*

graphway High-Fat Diet / Palmitic Acid (PA) High-Fat Diet / Palmitic Acid (PA) Induces Lipid Accumulation & Autophagy Inhibition Induces Lipid Accumulation & Autophagy Inhibition High-Fat Diet / Palmitic Acid (PA)->Induces Lipid Accumulation & Autophagy Inhibition This compound (ISO) Treatment This compound (ISO) Treatment Activates Autophagy Flux Activates Autophagy Flux This compound (ISO) Treatment->Activates Autophagy Flux Regulates Macrophage Polarity (M1 to M2) Regulates Macrophage Polarity (M1 to M2) This compound (ISO) Treatment->Regulates Macrophage Polarity (M1 to M2) Reduces LC3-II & SQSTM1/p62 protein levels Reduces LC3-II & SQSTM1/p62 protein levels Activates Autophagy Flux->Reduces LC3-II & SQSTM1/p62 protein levels Alleviates Hepatic Steatosis (NAFLD) Alleviates Hepatic Steatosis (NAFLD) Reduces LC3-II & SQSTM1/p62 protein levels->Alleviates Hepatic Steatosis (NAFLD) Reduces Inflammation Reduces Inflammation Regulates Macrophage Polarity (M1 to M2)->Reduces Inflammation Improves NAFLD Pathology Improves NAFLD Pathology Reduces Inflammation->Improves NAFLD Pathology

  • Figure 2. Proposed signaling pathways for this compound's anti-NAFLD effects. ISO acts through at least two pathways: activating autophagy flux in liver cells (green) and regulating macrophage polarity to reduce inflammation (yellow) [1] [2] [5].*

Important Notes & Alternative Models

  • Autophagy Interpretation: A reduction in both LC3-II and p62 is a classic indicator of activated autophagy flux, where degradation is enhanced. Always use markers like β-actin as a loading control for Western blots [2].
  • In Vivo Considerations: The referenced study administered ISO via intraperitoneal injection [2]. For translational research, note that a 2025 study reported that oral administration of ISO via fig leaf tea also improved NAFLD in mice, suggesting a viable alternative route [5].
  • Broader Context: Be aware that autophagy's role is complex and context-dependent. In cancer research, autophagy inhibition (e.g., with Chloroquine) is often explored to improve therapy efficacy [4] [6]. This contrasts with its protective role in NAFLD.

References

Isoschaftoside efficacy comparison other flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison at a Glance

Flavonoid / Context Key Experimental Findings & Efficacy Model Used Reference / Source
Isoschaftoside (Anti-senescence) Most significant ROS reduction in senescent cells; restored mitochondrial function; reduced glycolysis dependence; downregulated RAC2 and LINC00294. Human diploid fibroblast senescent cells [1]
This compound (Neuroinflammation) Dose-dependent inhibition of NO production; significantly reduced iNOS, TNF-α, IL-1β, COX2; suppressed HIF-1α and glycolytic enzymes. LPS-induced BV-2 microglial cells [2]
This compound (NAFLD/Macrophage Polarization) Ameliorated liver inflammation; suppressed M1 macrophage markers (CD antigens, TLRs, chemokines); reduced TNF-α release during M1 polarization. High-fat diet mouse model; LPS-stimulated macrophage cells [3]
Isoquercitrin (IQ) (Heart Failure) Outperformed Quercetin: better cell viability, stronger ROS reduction, superior inhibition of apoptosis (Bax, Caspase-3) and inflammation (p-ERK, p-JNK, p-P38). Angiotensin II-induced H9c2 cardiomyocytes; mouse heart failure model [4]
Quercetin (Que) (Heart Failure) Effective, but less potent than Isoquercitrin in promoting cell viability, decreasing ROS, and regulating apoptotic/inflammatory pathways. Angiotensin II-induced H9c2 cardiomyocytes; mouse heart failure model [4]
Astragalin (Anti-senescence) Significantly reduced ROS, but was not selected as the lead candidate in the screening. Human diploid fibroblast senescent cells [1]
Skullcapflavone II (Anti-senescence) Did not cause noticeable ROS changes. Human diploid fibroblast senescent cells [1]
2'-Hydroxygenistein (Anti-senescence) Increased ROS levels compared to control. Human diploid fibroblast senescent cells [1]

Key Experimental Methodologies

  • Cellular Senescence Model (for [1]): Human diploid fibroblasts were induced into senescence. Cells were treated with flavonoids (4 μM for initial screening, 1 μM for optimized this compound) for 12 days. Reactive Oxygen Species (ROS) were measured using fluorescence-activated cell sorting (FACS) after staining with DHR123. Cell proliferation was assessed via DNA content assay, and cell viability was monitored with a Cedex HiRes Analyzer.
  • Cardiomyocyte Apoptosis & Inflammation Model (for [4]): H9c2 rat cardiomyocytes were treated with Angiotensin II (Ang II) to induce injury. Cell viability was assessed with the CCK-8 assay. Intracellular ROS were measured using the fluorescent probe DCFH-DA and analyzed by flow cytometry. Apoptosis was evaluated via Hoechst 33342 and Propidium Iodide (PI) staining. Protein expression of apoptotic (Bax, Bcl-2, Caspase-3, CytoC) and inflammatory (p-ERK, p-JNK, p-P38) markers was analyzed by Western Blot (WB).
  • Neuroinflammation Model (for [2]): BV-2 murine microglial cells were stimulated with Lipopolysaccharide (LPS) to induce inflammation. Nitric oxide (NO) production in the supernatant was measured using the Griess reagent. The protein expression of inflammatory mediators (iNOS, TNF-α, IL-1β, COX2) and metabolic proteins (HIF-1α, HK2, PFKFB3) was determined by Western Blot (WB) and immunofluorescence.
  • In Vivo NAFLD Model (for [3]): A mouse model of NAFLD was established by feeding a high-fat diet. Mice were orally administered this compound (50 μM in drinking water) or fig leaf tea extract for 12 weeks. Liver inflammation was assessed histologically. Gene expression of M1 macrophage markers was analyzed. In vitro, the effect on macrophage polarization was tested by measuring TNF-α release from LPS-stimulated cells.

Mechanisms of Action and Signaling Pathways

The efficacy of this compound can be traced to its interaction with specific molecular pathways. The following diagram synthesizes its key mechanisms of action across the different studies.

The diagram above illustrates the multi-target nature of this compound. Here is a deeper explanation of these mechanisms:

  • Unique C-Glycosyl Structure: Unlike many flavonoids connected via O-glycosidic bonds, this compound is a C-glycosyl flavonoid [2]. The carbon-carbon bond between the sugar and the aglycone makes it more resistant to acid hydrolysis and enzymatic degradation, potentially leading to better metabolic stability and bioavailability.
  • Comparative Advantage of Glycosylation: The comparison between Isoquercitrin (a glycoside) and Quercetin (an aglycone) supports this principle. Isoquercitrin demonstrated stronger efficacy in reducing ROS and apoptosis, which was attributed to its ~4 times greater water solubility and higher bioavailability compared to Quercetin [4]. This suggests that the glycosylated form of this compound may similarly contribute to its potency.

Conclusion for Research and Development

  • Its core strengths lie in its potent ROS-scavenging ability, unique mechanism of targeting mitochondrial senescence via RAC2/LINC00294, and its capacity to inhibit the HIF-1α-mediated metabolic reprogramming that fuels inflammation.
  • For researchers, the next critical steps involve further pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to fully capitalize on its therapeutic potential and translate these compelling preclinical findings into clinical applications.

References

×

XLogP3

-2.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

10

Exact Mass

564.14790556 Da

Monoisotopic Mass

564.14790556 Da

Heavy Atom Count

40

UNII

H27X8715V3

Wikipedia

Isoschaftoside

Dates

Last modified: 08-15-2023

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